1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride
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Overview
Description
1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-ethyl-1,3-oxazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, reduced heterocyclic compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The oxazole ring and amine group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-oxazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride
Uniqueness
1-(2-Ethyl-1,3-oxazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position of the oxazole ring enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H12Cl2N2O |
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Molecular Weight |
199.08 g/mol |
IUPAC Name |
(2-ethyl-1,3-oxazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-2-6-8-5(3-7)4-9-6;;/h4H,2-3,7H2,1H3;2*1H |
InChI Key |
OBUNYWUNIGRDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CO1)CN.Cl.Cl |
Origin of Product |
United States |
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